molecular formula C10H12N2O B13165510 3-(Pyrrolidine-3-carbonyl)pyridine

3-(Pyrrolidine-3-carbonyl)pyridine

Cat. No.: B13165510
M. Wt: 176.21 g/mol
InChI Key: CKOYMLVZTHDTEW-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine- and Pyridine-Containing Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its prevalence is highlighted by its presence in numerous FDA-approved drugs. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater three-dimensional exploration of pharmacophore space, a crucial factor in achieving target selectivity and potency. nih.govresearchgate.net This structural feature, often described as "pseudorotation," contributes to the stereochemistry of a molecule, influencing its binding to specific proteins. nih.govresearchgate.net The stereoisomers and the spatial arrangement of substituents on the pyrrolidine ring can dictate the biological profile of a drug candidate. nih.govresearchgate.net

Similarly, the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery. rsc.orgnih.govsciencepublishinggroup.com Its unique electronic properties, basicity, and ability to form hydrogen bonds make it a versatile component in the design of therapeutic agents. nih.gov The pyridine moiety can act as a bioisostere for amides, amines, and other nitrogen-containing heterocycles, offering a means to modulate a compound's physicochemical properties and pharmacological activity. nih.gov The ease of functionalization of the pyridine ring further enhances its utility, allowing for the creation of extensive compound libraries for screening. rsc.orgnih.gov

The combination of these two scaffolds in a single molecule, as seen in 3-(Pyrrolidine-3-carbonyl)pyridine, presents a compelling strategy for the development of new chemical entities with potentially unique biological activities.

Importance of Bridged Bicyclic and Polyheterocyclic Architectures in Molecular Design

Bridged bicyclic and polyheterocyclic architectures represent a significant area of interest in molecular design, offering rigid scaffolds that can pre-organize functional groups in a specific spatial orientation. nih.govnih.govyoutube.com This structural rigidity can lead to higher binding affinities and selectivities for biological targets. nih.gov These complex three-dimensional structures are found in numerous biologically active natural products and have inspired the synthesis of novel therapeutic agents. youtube.com

The synthesis of bridged bicyclic compounds, while often challenging, provides access to novel chemical space that is distinct from more traditional, linear or monocyclic structures. nih.govmasterorganicchemistry.com These scaffolds can mimic peptide turns and helices, making them valuable tools for targeting protein-protein interactions. nih.gov Furthermore, the constrained nature of bridged systems can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation. nih.gov The exploration of such architectures is a key strategy in the "escape from flatland," a concept in medicinal chemistry that advocates for the design of more three-dimensional molecules to improve drug-like properties. mdpi.com

Overview of Analogous Compounds and Their Contribution to Lead Discovery

The individual pyrrolidine and pyridine rings are integral components of numerous approved drugs. For instance, the pyrrolidine motif is found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govpharmablock.com Examples include the antiviral drug Telaprevir and the anticancer agent Belinostat. The pyridine scaffold is present in a vast array of pharmaceuticals, such as the blockbuster anti-ulcer drug Omeprazole and the antihypertensive agent Amlodipine. rsc.orgsciencepublishinggroup.com

The combination of a pyrrolidine ring linked to another heterocyclic system has led to the discovery of potent biological activity. For example, spirooxindoles containing a pyrrolidine ring have been developed as potent inhibitors of the MDM2 protein, a key target in cancer therapy. nih.gov The synthesis of various pyrrolidine derivatives linked to benzimidazole (B57391) and other heterocyclic moieties has also yielded compounds with promising antiviral and antimicrobial activities. derpharmachemica.com

The development of synthetic methodologies to create functionalized pyrrolidines and pyridines is an active area of research. researchgate.netorganic-chemistry.orgmdpi.com These methods provide access to a diverse range of analogs that are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. The strategic combination of these well-established pharmacophores, as seen in this compound, represents a rational approach to lead discovery, aiming to synergize the beneficial properties of each constituent ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

pyridin-3-yl(pyrrolidin-3-yl)methanone

InChI

InChI=1S/C10H12N2O/c13-10(9-3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2

InChI Key

CKOYMLVZTHDTEW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Pyrrolidine 3 Carbonyl Pyridine

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The formation of the five-membered pyrrolidine ring is a cornerstone of many synthetic routes toward 3-(Pyrrolidine-3-carbonyl)pyridine. Various methods have been employed, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

The construction of the pyrrolidine ring from open-chain precursors is a fundamental and widely used strategy. organic-chemistry.org This approach typically involves the intramolecular cyclization of a linear molecule containing a nitrogen atom and a suitable electrophilic center, separated by a four-carbon chain.

One common method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org For instance, a primary amine can react with a 1,4-diol derivative under catalytic conditions to form the pyrrolidine ring. Another approach is the intramolecular amination of unactivated C(sp³)–H bonds, which can be catalyzed by copper, offering a direct route to the pyrrolidine skeleton with high regioselectivity. organic-chemistry.org

The following table summarizes key aspects of these cyclization strategies:

Reaction TypeCatalyst/ReagentKey FeaturesReference
N-heterocyclization of primary amines with diolsCp*Ir complexGood to excellent yields for various five-, six-, and seven-membered cyclic amines. organic-chemistry.org
Intramolecular amination of C(sp³)–H bondsCopper catalystMild and effective, tolerates various functional groups, complete regio- and chemoselectivities. organic-chemistry.org

For applications where specific stereochemistry is crucial, the synthesis often starts from readily available chiral molecules. Proline and hydroxyproline, which are naturally occurring amino acids with a pyrrolidine ring, are excellent starting materials for creating enantiomerically pure derivatives. nih.gov

The synthesis of pyrrolidine-containing drugs often begins with the functionalization of these chiral precursors. nih.gov For example, (S)-prolinol, which can be obtained by the reduction of proline, serves as a starting point for numerous synthetic pathways. nih.gov Similarly, trans-4-hydroxy-L-proline is a versatile chiral building block that can be converted into various substituted pyrrolidines. nih.gov The use of these chiral building blocks ensures the production of optically pure compounds, which is often a critical requirement for pharmacologically active molecules. nih.govoist.jp

A notable example is the highly efficient and stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. nih.gov This synthesis involves key transformations such as a catalytic asymmetric hydrogenation to establish one stereocenter and an S(_N)2 substitution to invert another, demonstrating the power of combining chiral pool starting materials with stereoselective reactions. nih.gov

An innovative and less conventional approach to the pyrrolidine skeleton involves the ring contraction of pyridines. osaka-u.ac.jpnih.govresearchgate.net This strategy is appealing because pyridines are abundant and inexpensive starting materials. osaka-u.ac.jpnih.govresearchgate.net A recently developed method involves a photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene intermediate and demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.govresearchgate.net Although this method has not been specifically reported for the direct synthesis of this compound, the resulting functionalized pyrrolidines are valuable synthons that could be further elaborated to the target molecule. osaka-u.ac.jpresearchgate.net

In many synthetic sequences, a pre-formed pyrrolidine ring is functionalized at the 3-position to introduce the carbonylpyridine moiety. This often involves the coupling of a pyrrolidine-3-carboxylic acid derivative with a suitable pyridine-containing nucleophile or vice versa.

For instance, pyrrolidine-3-carboxylic acid itself can be synthesized through various routes, including organocatalytic enantioselective Michael addition reactions. oist.jprsc.orgnih.govrsc.org Once obtained, the carboxylic acid can be activated and coupled with an organometallic pyridine (B92270) species. Alternatively, a 3-lithiated or 3-magnesiated pyrrolidine derivative can be reacted with a pyridine-3-carbonyl electrophile. The choice of protecting groups on the pyrrolidine nitrogen is crucial for the success of these transformations.

Strategies for Pyridine Ring Synthesis and Diversification

While the construction of the pyrrolidine ring is often the focus, methods that build the pyridine ring onto a pre-existing pyrrolidine-containing fragment are also valuable.

Multicomponent reactions (MCRs) offer an efficient way to construct complex molecules like polysubstituted pyridines in a single step from simple starting materials. taylorfrancis.comacsgcipr.orgresearchgate.netrsc.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that could be adapted for the synthesis of this compound. taylorfrancis.comyoutube.com

In a potential Hantzsch-type approach, a β-ketoester or a related active methylene (B1212753) compound bearing the pyrrolidine moiety at the appropriate position could be condensed with an aldehyde and ammonia (B1221849) or an ammonia equivalent. This would lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the final pyridine product. youtube.com The versatility of MCRs allows for the introduction of various substituents on the pyridine ring, providing a platform for creating a diverse library of analogues. researchgate.netrsc.org

The following table highlights some common MCRs for pyridine synthesis:

Reaction NameComponentsKey FeaturesReference
Hantzsch Pyridine SynthesisAldehyde, two equivalents of a β-ketoester, ammonia/ammonium acetateForms a dihydropyridine intermediate that requires oxidation. taylorfrancis.comyoutube.com
Guareschi-Thorpe ReactionCyanoacetamide, a 1,3-dicarbonyl compoundDirectly yields a substituted pyridone. acsgcipr.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, ethynyl (B1212043) ketoneCondensation reaction leading to a substituted pyridine. acsgcipr.orgyoutube.com

Cycloaddition Reactions (e.g., [3+3] Annulation)

Cycloaddition reactions offer a powerful tool for the convergent synthesis of heterocyclic systems. While a direct [3+2] cycloaddition to form the pyrrolidine ring and a [3+3] annulation for the pyridine ring are plausible, these are more commonly employed for the synthesis of the individual heterocyclic precursors.

[3+3] Annulation for Pyridine Ring Synthesis:

The pyridine core of the target molecule can be constructed via a [3+3] annulation strategy. This approach typically involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. For instance, enamines derived from ketones can react with α,β-unsaturated aldehydes or ketones in a formal [3+3] cycloaddition to yield substituted pyridines. acs.org The Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, is another classic example of a [3+3] annulation approach to functionalized pyridines. wikipedia.org

Reactant A (3-atom component)Reactant B (3-atom component)Catalyst/ConditionsProduct Type
Enamineα,β-Unsaturated Aldehyde/KetoneOrganocatalyst (e.g., FeCl₃, pyrrolidine hydrochloride)Substituted Pyridine
α-Pyridinium methyl ketone saltα,β-Unsaturated carbonyl compoundAmmonium acetate2,4,6-Trisubstituted Pyridine

[3+2] Cycloaddition for Pyrrolidine Ring Synthesis:

The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. youtube.com This typically involves the reaction of a three-atom dipole, such as an azomethine ylide, with a two-atom dipolarophile, like an alkene. For the synthesis of a 3-substituted pyrrolidine, an appropriately substituted alkene and azomethine ylide would be required. Palladium-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines and trimethylenemethanes represents a modern approach to N-fused pyrrolidines. nih.gov Furthermore, photoinduced [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones with alkenes provide another route to highly substituted cyclopentanes, which can be analogous to pyrrolidine synthesis. nih.govacs.org

1,3-DipoleDipolarophileCatalyst/ConditionsProduct Type
Azomethine YlideAlkeneHeat or Metal CatalystSubstituted Pyrrolidine
N-Sulfonyl Cyclic KetimineTrimethylenemethanePd(0) catalystN-fused Pyrrolidine
Aryl Cyclopropyl Ketone Radical AnionAlkeneVisible Light PhotocatalysisSubstituted Cyclopentane

Cross-Coupling Methodologies for Arylation and Alkylation

Cross-coupling reactions are a mainstay in modern organic synthesis for the formation of carbon-carbon bonds. To construct the this compound, these reactions can be envisioned to either form the bond between the pyridine and the carbonyl carbon or between the pyrrolidine and the carbonyl carbon. A more common strategy involves the coupling of a pre-functionalized pyridine with a pyrrolidine derivative.

For instance, a Negishi or Suzuki-Miyaura cross-coupling reaction could be employed. A 3-halopyridine could be coupled with a pyrrolidine-3-zinc or -boronic acid derivative. Conversely, a 3-pyridylboronic acid could be coupled with a 3-halopyrrolidine derivative. These reactions are typically catalyzed by palladium or nickel complexes. researchgate.net

Pyridine SubstratePyrrolidine SubstrateCatalyst SystemReaction Type
3-HalopyridinePyrrolidine-3-zinc halidePd(0) or Ni(0)Negishi Coupling
3-Pyridylboronic acid3-HalopyrrolidinePd(0) with ligandSuzuki-Miyaura Coupling
3-Pyridylmagnesium chlorideHeteroaromatic HalidePd(0) or Ni(0)Cross-Coupling

Oxidative One-Pot Reactions for 3-Acylpyridine Formation

One-pot reactions that combine multiple synthetic steps without the isolation of intermediates offer an efficient and atom-economical approach to complex molecules. The formation of the 3-acylpyridine moiety can be achieved through oxidative one-pot reactions. For example, a copper-catalyzed aerobic oxidative C-H functionalization of substituted pyridines has been developed for the synthesis of imidazopyridine derivatives, showcasing the potential for direct functionalization of the pyridine ring. nih.gov Another strategy involves the oxidative C(sp³)-H functionalization of methyl-azaheteroarenes to prepare 1,2,4-triazolo[4,3-a]pyridines, which highlights methods for activating C-H bonds adjacent to the pyridine ring. nih.gov

Formation of the Pyrrolidine-Pyridine Carbonyl Linkage

The crucial ketone linkage between the pyrrolidine and pyridine rings is typically formed through standard acylation or amidation strategies, followed by further manipulations if necessary.

Amidation and Acylation Strategies for Carbonyl Group Introduction

The most direct method to form the carbonyl linkage is through an amide bond formation followed by reduction or, more directly, through a Friedel-Crafts type acylation or a related reaction.

Amidation:

A common route involves the coupling of nicotinic acid (pyridine-3-carboxylic acid) or its activated derivatives (e.g., acyl chloride, ester) with a 3-aminopyrrolidine (B1265635) derivative. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation. researchgate.net The resulting amide can then be a target molecule itself or an intermediate for further reduction to the amine. The synthesis of pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu reaction is a sophisticated example of multicomponent reactions leading to complex amides. mdpi.commdpi.com

Acylation:

Direct acylation of a suitable pyrrolidine nucleophile with a nicotinoyl electrophile is another viable strategy. For example, the reaction of nicotinoyl chloride with a 3-lithiopyrrolidine derivative could form the desired ketone. However, the reactivity of organolithium species with the pyridine ring needs to be carefully controlled. The Kröhnke pyridine synthesis provides a method to generate highly functionalized pyridines, which can be precursors to 3-acylpyridines. wikipedia.org

Pyridine PrecursorPyrrolidine PrecursorCoupling Reagent/ConditionsLinkage Formed
Nicotinic acid3-AminopyrrolidineEDC, HOBtAmide
Nicotinoyl chloride3-Lithiopyrrolidine-Ketone
3-Pyridinecarboxaldehyde3-Picolylamine, IsocyanideYtterbium(III) triflate, MicrowavePyrrolo[3,4-b]pyridin-5-one

Nucleophilic Substitution and Coupling Reactions for Moiety Integration

Nucleophilic substitution reactions on the pyridine ring can also be employed to introduce the pyrrolidine moiety. A 3-halopyridine bearing a carbonyl group at the 3-position can react with pyrrolidine itself or a derivative via nucleophilic aromatic substitution (SNAr), although this is generally more facile at the 2- and 4-positions of the pyridine ring. quimicaorganica.org

Nucleophilic addition to activated pyridinium (B92312) salts is a more effective strategy for introducing substituents at various positions. The addition of a pyrrolidine-based nucleophile to a 3-substituted pyridinium salt can lead to the formation of dihydropyridine intermediates, which can then be oxidized to the corresponding substituted pyridine. nih.gov

Advanced Chemical Transformations of the Core Structure

Once the this compound core is assembled, it can undergo a variety of chemical transformations to generate a library of derivatives for structure-activity relationship (SAR) studies.

The ketone functionality is a versatile handle for further modifications. It can be reduced to a secondary alcohol, which can then be alkylated, or subjected to reductive amination to introduce further diversity. The carbonyl group can also participate in reactions such as the Wittig reaction to form alkenes or be converted to a thioketone.

The pyridine ring itself can undergo functionalization. While electrophilic substitution is generally difficult due to the electron-deficient nature of the pyridine ring, C-H functionalization methodologies have emerged as powerful tools for the direct introduction of substituents. rsc.org For instance, oxidative C-H functionalization can be used to introduce various groups onto the pyridine ring. nih.gov Halogenation of the pyridine ring at the 3-position can be achieved through Zincke imine intermediates, providing a handle for subsequent cross-coupling reactions. chemrxiv.orgresearchgate.net

The pyrrolidine nitrogen can be readily N-alkylated or N-acylated to introduce a wide range of substituents. The synthesis of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides showcases advanced methods for pyrrolidine functionalization.

Functional GroupReaction TypeReagents/ConditionsProduct
KetoneReductionNaBH₄, LiAlH₄Secondary Alcohol
KetoneReductive AminationAmine, NaBH(OAc)₃Amine
KetoneWittig ReactionPhosphonium ylideAlkene
Pyridine RingC-H HalogenationZincke imine, Halogen source3-Halopyridine derivative
Pyrrolidine N-HN-AlkylationAlkyl halide, BaseN-Alkylpyrrolidine derivative
Pyrrolidine N-HN-AcylationAcyl chloride, BaseN-Acylpyrrolidine derivative

Oxidation and Reduction Reactions of Pyrrolidine and Pyridine Moieties

The chemical reactivity of this compound is characterized by the distinct properties of its constituent pyrrolidine and pyridine rings, as well as the central carbonyl linker. Both heterocyclic systems can undergo oxidation and reduction reactions, often with a degree of selectivity depending on the reagents and conditions employed.

The pyridine ring is generally resistant to oxidation, but when it does react, it typically forms pyridine N-oxides. Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. For instance, pyridine and its derivatives can be effectively reduced to piperidines using samarium diiodide in the presence of water at room temperature. clockss.org Catalytic hydrogenation over platinum oxide or Raney nickel also achieves this transformation. clockss.org

The pyrrolidine ring, being a saturated heterocycle, is generally stable to further reduction. However, it is susceptible to oxidation. The nature of the substituent on the pyrrolidine nitrogen is a critical factor in directing the outcome of oxidation reactions.

The carbonyl group bridging the two rings can also be a site for reduction. The use of a decaborane/pyrrolidine/cerium(III) chloride system in methanol (B129727) is an effective method for the chemoselective reduction of ketones to their corresponding alcohols. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates compatibility with various functional groups. organic-chemistry.org

Table 1: Representative Reduction Reactions Applicable to the Pyridine and Carbonyl Moieties

Moiety Reagent System Product Reference
Pyridine SmI₂ / H₂O / THF Piperidine clockss.org
Pyridine Catalytic Hydrogenation (PtO₂, Ra-Ni) Piperidine clockss.org
Carbonyl Decaborane / Pyrrolidine / CeCl₃ Alcohol organic-chemistry.org

Regioselective Substitution Reactions for Further Derivatization

Regioselective substitution reactions are pivotal for the further derivatization of this compound, enabling the introduction of diverse functional groups at specific positions on either the pyrrolidine or pyridine ring.

Derivatization of the Pyrrolidine Ring:

The secondary amine of the pyrrolidine ring is a prime site for functionalization. N-acylation, N-alkylation, and N-arylation are common transformations. For instance, the pyrrolidine nitrogen can be readily acylated. A notable derivatization involves the reaction of 3-aminopyrrolidine with Boc anhydride (B1165640) to yield Boc-3-aminopyrrolidine, a reaction that proceeds at room temperature in the presence of triethylamine. google.com While this example starts with a 3-amino substituted pyrrolidine, the principle of N-protection and derivatization is directly applicable.

Derivatization of the Pyridine Ring:

The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, although its electron-deficient nature makes electrophilic substitution challenging. However, the generation of highly reactive intermediates like pyridynes can facilitate difunctionalization. A method for the regioselective 3,4-difunctionalization of 3-chloropyridines proceeds via a 3,4-pyridyne intermediate, allowing for the introduction of various substituents. nih.gov

Furthermore, the pyridine ring can be functionalized through cross-coupling reactions. For example, the synthesis of 1-{[5-(tributylstannyl)pyridine-3-carbonyl]oxy}pyrrolidine-2,5-dione highlights a method to introduce a stannyl (B1234572) group, which can then participate in Stille cross-coupling reactions to form new carbon-carbon bonds. epa.gov

The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases another derivatization strategy, where modifications are introduced onto the pyridine ring of a related structural scaffold. nih.gov

Table 2: Examples of Reagents for Regioselective Derivatization

Ring Reaction Type Reagent/Intermediate Position of Functionalization Reference
Pyrrolidine N-Acylation Boc Anhydride 1 (Nitrogen) google.com
Pyridine Difunctionalization 3,4-Pyridyne Intermediate 3 and 4 nih.gov
Pyridine Stannylation Tributyltin 5 epa.gov
Pyridine Nitration (of derivative) H₂SO₄ / HNO₃ Varies nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 3 Pyrrolidine 3 Carbonyl Pyridine Derivatives

Impact of Pyrrolidine (B122466) Ring Modifications on Molecular Activity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a three-dimensional structure that can be strategically modified to influence interactions with biological targets. nih.gov Its flexibility and the stereogenic potential of its carbon atoms are key aspects in ligand design. nih.govmdpi.com

The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, such as the envelope and twist forms. nih.gov This conformational flexibility enables the molecule to explore a three-dimensional space efficiently, which is a significant advantage in drug design. The spatial orientation of substituents is critically determined by the ring's conformation, and different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective targets like proteins. nih.gov

Selective fluorination of the pyrrolidine ring can induce significant conformational changes. beilstein-journals.org For example, in 3-fluoropyrrolidine (B48656) derivatives, an electrostatic gauche effect can occur, where an attractive interaction between the nitrogen and the fluorine atom stabilizes a specific conformation. beilstein-journals.orgnih.gov This control over the ring's pucker and substituent orientation can enhance conformational stability and, consequently, biological activity. beilstein-journals.org The stereochemistry of substituents is paramount; for instance, research has shown that transposing a methyl group from the C-3 to the C-4 position on a pyrrolidine ring can lead to a complete loss of potency against certain targets. nih.gov

The position and chemical nature of substituents on the pyrrolidine ring profoundly affect molecular activity. Both simple alkyl groups and more complex aromatic or functionalized moieties can be introduced to modulate properties like lipophilicity, steric profile, and hydrogen bonding capacity.

Studies on various pyrrolidine-containing compounds have demonstrated these effects:

Spirocyclic Motifs : The creation of spirocyclic systems, such as in spiro[pyrrolidine-3,3′-oxindoles], introduces rigid, three-dimensional structures that can act as potent dual inhibitors of enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov

Polyhydroxylated Pyrrolidines : Known as aza-sugars, these derivatives mimic the transition state of carbohydrate processing enzymes and can act as dual-target inhibitors. nih.gov

Alkyl and Aryl Groups : In a series of pyrrolidine-2,5-dione derivatives, the presence of a benzhydryl or sec-butyl group at the C-3 position was crucial for anticonvulsant properties. nih.gov

The following table summarizes the impact of pyrrolidine ring substituents from various studies.

Table 1: Impact of Pyrrolidine Ring Substituents on Biological Activity
Parent Compound Class Substituent & Position Observed Effect Reference
RORγt Agonists C-3 Methyl Group Transposition to C-4 leads to loss of potency. nih.gov
Pyrrolidine-2,5-diones C-3 Benzhydryl or sec-Butyl Conferred anticonvulsant activity. nih.gov
Spiro[pyrrolidine-3,3′-oxindoles] C-3 Spiro-oxindole Dual inhibition of HDAC2 and PHB2 for anticancer activity. nih.gov
Polyhydroxylated Pyrrolidines Multiple Hydroxyl Groups Dual inhibition of α-glucosidase and aldose reductase. nih.gov

The nitrogen atom within the pyrrolidine ring plays a central role in its chemical and biological properties. As a secondary amine, the nitrogen is sp3 hybridized, and its lone pair of electrons is readily available, making pyrrolidine a relatively strong base with a conjugate acid pKa of approximately 11.3. chemicalbook.comstackexchange.com This is significantly more basic than the sp2-hybridized nitrogen in the pyridine (B92270) ring (pKa of conjugate acid ≈ 5.2), where the lone pair is held more tightly. stackexchange.commasterorganicchemistry.com

The basicity and nucleophilicity of the pyrrolidine nitrogen make it a prime location for substitution. nih.govchemicalbook.com Indeed, a vast majority of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position. nih.gov N-substitution can serve several purposes:

Modulating Basicity : The introduction of electron-withdrawing or donating groups can fine-tune the nitrogen's basicity, affecting its potential for ionic interactions with a biological target.

Improving Potency : In some compound series, pyrrolidines with an unsubstituted nitrogen have been found to be weak agonists compared to their tertiary amine (N-substituted) counterparts. nih.gov

Altering Pharmacokinetics : N-substitution can block metabolic pathways and alter the molecule's polarity and solubility, thereby improving its pharmacokinetic profile.

Effects of Pyridine Ring Substitution Patterns on Biological Efficacy

The pyridine ring acts as a key pharmacophore, often engaging in crucial interactions such as hydrogen bonding and π-stacking with target proteins. nih.gov Its electronic properties and substitution pattern are critical determinants of biological efficacy.

The pyridine ring is electron-deficient, which influences its reactivity and interaction potential. It is generally more prone to nucleophilic substitution (at C-2 and C-4) than electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov The position of substituents on this ring can dramatically alter a compound's activity.

For example, in the development of selective PPARγ modulators based on a structure containing a pyridine ring, the following observations were made:

An unsubstituted 3-pyridine derivative possessed poor agonist potency. nih.gov

Unlike other series, the introduction of a simple methyl group at various positions on the 3-pyridine ring did not lead to a significant improvement in in vitro potency. nih.gov

Conversely, a study on epibatidine (B1211577) analogs demonstrated that substitution at the 3'-position of the pyridine ring with a fluoro group resulted in a markedly improved pharmacological profile. nih.gov This modification increased efficacy and selectivity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) over the α3β4 subtype. nih.gov These findings highlight that the electronic effect of the substituent (e.g., electron-withdrawing fluorine) and its position are intricately linked to biological outcomes.

Table 2: Effect of Pyridine Ring Substitution on Biological Efficacy

Parent Compound Substituent & Position Observed Effect Reference
PPARγ Modulator (3-pyridine series) Unsubstituted Poor agonist potency. nih.gov
PPARγ Modulator (3-pyridine series) Methyl (various positions) Did not result in good in vitro potency. nih.gov
Epibatidine 3'-Fluoro Increased efficacy and selectivity for α4β2 vs. α3β4 nAChRs. nih.gov
NNN Pincer Ligands 4-NO₂ Showed a redox event, unlike other congeners. rsc.org
NNN Pincer Ligands 4-OH, 4-OBn Acted as electron-donating groups, increasing electron density at the coordinated metal center. rsc.org

Replacing one or more of the carbon atoms in the pyridine ring with another heteroatom (e.g., nitrogen to form pyrimidine (B1678525) or pyrazine) fundamentally alters the electronic landscape of the ring. This strategy, known as heteroatom scanning, can significantly impact biological efficacy. nih.gov

The introduction of a second nitrogen atom, as in pyrimidine, further decreases the electron density of the ring through an inductive effect. libretexts.org This change affects:

Basicity : Pyrimidine is substantially less basic than pyridine. libretexts.org This reduction in basicity can alter or abolish ionic interactions with the target protein.

Hydrogen Bonding : The additional nitrogen atom provides another potential hydrogen bond acceptor site, which can lead to new, favorable interactions within the binding pocket.

Lipophilicity and Polarity : Changes to the heteroaromatic core can manipulate the lipophilicity and polarity of the molecule, which may lead to improved pharmacological and pharmacokinetic profiles. nih.gov

Therefore, the strategic replacement of carbons with heteroatoms within the pyridine ring is a powerful tool in ligand design to fine-tune the electronic and physicochemical properties of the molecule to enhance its biological efficacy.

Role of the Carbonyl Linker in Ligand-Target Interactions

The carbonyl group (C=O) linking the pyrrolidine and pyridine rings is not merely a passive spacer but an active participant in molecular recognition. Its electronic properties and geometry are pivotal in defining the binding orientation and affinity of the ligand for its biological target.

The carbonyl oxygen is a potent hydrogen bond acceptor. This capacity is frequently utilized in ligand-receptor interactions, where the oxygen can form strong, directional hydrogen bonds with hydrogen bond donors on the protein target, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. In the context of related heterocyclic compounds, studies have shown that the planar arrangement of a carbonyl group relative to an adjacent aromatic ring, such as pyrrole, is an advantageous conformation for establishing intermolecular hydrogen bonds. mdpi.com This planarity can facilitate the formation of specific structural motifs, like centrosymmetric dimers, through N-H⋯O bonds. mdpi.com

The interaction is highly directional, meaning that the geometry of approach between the carbonyl oxygen and the donor group on the receptor is critical for optimal binding energy. Crystal structure analyses of related pyridine carboxamides reveal that carbonyl oxygens can participate in various hydrogen bonds, including conventional N-H⋯O and weaker C-H⋯O interactions. nih.govresearchgate.net The formation of a "carboxylic acid-pyridine heterosynthon," a robust hydrogen-bonding pattern between a carboxylic acid group (as a donor) and a pyridine nitrogen (as an acceptor), is a well-established principle in crystal engineering and is indicative of the strong, predictable interactions these moieties can form. researchgate.netresearchgate.net

The carbon-oxygen double bond is highly polarized, creating a significant dipole moment. This dipole can engage in favorable dipole-dipole or dipole-charge interactions with polar or charged regions within the binding site of a target protein, further anchoring the ligand.

Rational Design Strategies Derived from SAR Data

SAR data provides a roadmap for rationally designing new derivatives with enhanced properties. Strategies such as fragment-based design, bioisosteric replacement, and scaffold hopping are instrumental in leveraging this data to create superior therapeutic candidates.

Fragment-Based Lead Discovery (FBLD) is a powerful method for identifying novel lead compounds. nih.gov The 3-(pyrrolidine-3-carbonyl)pyridine scaffold can be conceptually deconstructed into a "pyrrolidine fragment" and a "pyridine fragment." In an FBLD approach, these or similar small heterocyclic fragments are screened for weak binding to a biological target. Once hits are identified, they can be optimized or linked together to create a larger, more potent molecule. nih.gov

The carbonyl group serves as a classic linker in this strategy. A fragment-linking approach could involve identifying a pyrrolidine fragment that binds in one sub-pocket of a receptor and a pyridine fragment that binds in an adjacent one. nih.gov These can then be joined by a carbonyl linker to produce a high-affinity ligand that spans both sub-pockets, as demonstrated in the development of inhibitors for other targets. nih.gov

Bioisosteric replacement involves substituting one atom or group with another that produces a new compound with similar biological activity but potentially improved physicochemical, pharmacokinetic, or toxicity profiles. cambridgemedchemconsulting.comnih.gov For the this compound scaffold, several bioisosteric replacements could be considered:

Carbonyl Replacement : The carbonyl group itself can be replaced by other functionalities, such as an oxetane, which can alter polarity and metabolic stability while maintaining key geometric features. cambridgemedchemconsulting.com

Ring Replacements : The pyridine ring could be replaced with other aromatic heterocycles like thiophene (B33073) or even a substituted phenyl ring to probe different interactions or improve properties. cambridgemedchemconsulting.com Similarly, the pyrrolidine ring can be modified.

Scaffold hopping is a more dramatic design strategy that aims to identify structurally novel compounds by replacing the central molecular core while retaining the geometric arrangement of key functional groups essential for biological activity. nih.govdtic.mil Starting from the this compound scaffold, a hopping approach could generate entirely new bicyclic or different monocyclic systems that maintain the crucial hydrogen bonding and hydrophobic features. nih.govnih.gov This strategy has been successfully used to convert known pyrimidine inhibitors into novel pyrazole (B372694) cores with improved properties for kinase inhibition. nih.gov

Table 1: Examples of Bioisosteric Replacements This table provides general examples of bioisosteric replacements relevant to medicinal chemistry.

Original GroupPotential Bioisostere(s)Reference(s)
Carbonyl (Ketone)Oxetane, Aryl Halide cambridgemedchemconsulting.com
PhenylPyridyl, Thiophene, 4-Fluorophenyl cambridgemedchemconsulting.com
Pyridine-N-oxide2-Difluoromethylpyridine, Pyridone nih.gov
-OH-CF2H, -F, -OMe cambridgemedchemconsulting.comnih.gov

SAR data is crucial for fine-tuning a lead compound to maximize its potency against the intended target while minimizing activity against off-targets, thereby increasing selectivity. For ligands targeting nicotinic acetylcholine receptors (nAChRs), for instance, minor structural modifications can lead to significant changes in subtype selectivity. nih.govnih.gov

Studies on related pyridine and pyrrolidine-containing molecules have demonstrated several principles for optimization:

Pyridine Substitution : Adding substituents to the pyridine ring can profoundly impact binding affinity and functional activity. nih.gov For example, in a series of nAChR agonists, substitutions at various positions on the pyridine ring resulted in Ki values spanning from 0.15 to over 9,000 nM, highlighting the sensitivity of the receptor to these changes. nih.gov

Azacycle Modification : Altering the size or substitution pattern of the pyrrolidine ring can also dramatically affect receptor binding. sigmaaldrich.comnih.gov

Targeted Functionalization : Selective functionalization at specific positions, such as the C3-position of the pyridine ring, allows for the creation of diverse libraries of compounds for screening and optimization. nih.gov

By systematically exploring these modifications, researchers can develop a detailed understanding of the SAR, leading to the design of compounds with high potency and the desired selectivity profile for a given biological target. nih.govnih.gov

Table 2: Research Findings on Potency and Selectivity of Related Pyridine Derivatives

Compound Series / ModificationBiological TargetKey FindingReference(s)
Pyridine-substituted A-84543 analogsNeuronal nAChRsPyridine substitution significantly affects binding affinity (Ki 0.15 to >9,000 nM) and can confer subtype selectivity. nih.gov
Pyridyl ethers with varied azacyclesα4β2 nAChRRing size of the azacycle and pyridine substitution dramatically influenced receptor binding (IC50 22 to >10,000 nM). sigmaaldrich.com
C(10)-substituted cytisine (B100878) derivativesα3β4 vs. α4β2 nAChRsSubtle changes in ligand structure can be exploited to enhance selectivity for either the α3β4 or α4β2 subtype. nih.gov
Pyrido[3,2-d]pyrimidine derivativesPI3KδCompound S5 showed excellent potency (IC50 = 2.82 nM) and high selectivity for PI3Kδ over other isoforms. nih.gov

Mechanism of Action and Molecular Interaction Studies of 3 Pyrrolidine 3 Carbonyl Pyridine Analogs

Identification of Molecular Targets and Binding Site Characterization

Analogs of 3-(pyrrolidine-3-carbonyl)pyridine have been identified as potent ligands for several key protein targets implicated in a variety of disease states. The versatility of the pyrrolidine-pyridine core allows for structural modifications that can fine-tune binding affinity and selectivity.

One of the primary areas of investigation has been their role as endothelin receptor antagonists . nih.govgoogle.comnih.gov The endothelin system is crucial in vasoconstriction and cell proliferation, and its receptors, ETA and ETB, are important targets in cardiovascular diseases. Analogs based on a pyrrolidine-3-carboxylic acid core have shown high affinity for these receptors. nih.govgoogle.comnih.gov For instance, the replacement of an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group in certain pyrrolidine (B122466) derivatives led to compounds with significant affinity for both ETA and ETB receptors. nih.govnih.gov Structural studies revealed that the geometry and substitution of alkyl groups, as well as modifications on the aromatic rings, are critical for optimizing the antagonist profile. nih.govgoogle.comnih.gov

Another significant class of targets for these analogs are the nicotinic acetylcholine (B1216132) receptors (nAChRs) . nih.govnih.gov These receptors are involved in numerous neurological and physiological processes. nih.govnih.gov Analogs of A-84543, which incorporate a pyrrolidine ring and a pyridine (B92270) moiety, have been synthesized and evaluated for their subtype selectivity. nih.govnih.gov These studies have shown that minor structural changes, such as altering the position of the nitrogen atom in the pyridine ring, can significantly impact binding affinity and selectivity for different nAChR subtypes, including α4β2, α3β4, and α7. nih.gov

Furthermore, various pyridine and pyrrolidine derivatives have been explored as kinase inhibitors , targeting enzymes like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). researchgate.netnih.gov The binding of these inhibitors is typically within the ATP-binding pocket of the kinase domain. researchgate.net X-ray crystallography studies of an imidazopyridine inhibitor bound to IRAK4, a related kinase, revealed key interactions, including hydrogen bonds with the hinge region of the kinase and π-CH interactions with specific residues. researchgate.net

The table below summarizes the identified molecular targets for analogs of this compound.

Molecular TargetCompound Class/Analog TypeKey Findings
Endothelin Receptors (ETA/ETB)Pyrrolidine-3-carboxylic acid derivativesHigh affinity antagonists, with selectivity tunable by structural modifications. nih.govgoogle.comnih.gov
Nicotinic Acetylcholine Receptors (nAChRs)A-84543 analogsSubtype-selective ligands, with affinity influenced by pyridine nitrogen position. nih.govnih.gov
FMS-like tyrosine kinase 3 (FLT3)Imidazopyridine and other pyridine derivativesPotent inhibitors targeting the ATP-binding pocket. researchgate.netnih.gov
c-Jun N-terminal Kinase (JNK) 2/3Pyrrolidine-containing compoundsIsoform-selective covalent inhibitors. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1)Pyrrolidine-2,5-dione derivativesSelective inhibitors that modulate the kynurenine (B1673888) pathway. google.com

Modulatory Effects on Enzyme Activity

The interaction of this compound analogs with their molecular targets often results in the modulation of enzyme activity, a key mechanism for their therapeutic effects.

Analogs of this compound have demonstrated significant inhibitory activity against several kinases.

FLT3: Imidazopyridine derivatives have been identified as potent inhibitors of FLT3, a key target in AML. researchgate.netnih.gov These compounds have shown efficacy in both wild-type and mutant forms of FLT3. researchgate.net The optimization of these inhibitors has led to compounds with good in vitro ADME and pharmacokinetic properties. researchgate.net One study reported an imidazopyridine compound that displayed potent and selective inhibition of IRAK1, IRAK4, and pan-FLT3. researchgate.net

JNK3: A study focused on developing a covalent inhibitor of JNK2/3 with selectivity over JNK1 identified a compound containing a pyrrolidine ring. nih.gov This compound, YL5084, showed preferential inhibition against JNK2 and also inhibited JNK3 with an IC50 value of 84 ± 10 nM. nih.gov

PI3K: Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent and selective PI3Kδ inhibitors for the treatment of AML. nih.gov One of the optimized compounds robustly inhibited the PI3K/AKT pathway, leading to the suppression of cell proliferation and induction of apoptosis. nih.gov

SYK: 4-Aminopyrido[4,3-d]pyrimidine derivatives have been identified as inhibitors of spleen tyrosine kinase (SYK). nih.gov Crystal structures of SYK in complex with two of these inhibitors revealed the binding mode within the ATP binding pocket, providing a basis for the development of more potent inhibitors. nih.gov

The following table presents data on the kinase inhibitory activity of relevant compounds.

Kinase TargetInhibitor Class/CompoundIC50/Key Activity
FLT3Imidazopyridine derivative (Compound 31)Potent and selective inhibition of IRAK1, IRAK4, and FLT3. researchgate.net
JNK3Pyrrolidine-containing compound (YL5084)IC50 = 84 ± 10 nM. nih.gov
PI3KδPyrazolo[3,4-d]pyrimidine derivative ((S)-36)Potent PI3Kδ inhibitory activity and high selectivity. nih.gov
SYK4-Aminopyrido[4,3-d]pyrimidine derivative (SKI-G-618)IC50 = 17.7 nM. nih.gov

Beyond kinases, analogs of this compound have been shown to modulate the activity of other important enzymes.

IDO1: Racemic 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione has been identified as a selective IDO1 inhibitor. google.com This compound was shown to reduce kynurenine levels in plasma and tumors and enhance T cell proliferation in co-culture assays. google.com

DHFR: While no direct studies on this compound analogs were found, research on related structures provides some insight. For example, analogs of trimethoprim (B1683648) incorporating 3'-carboxyalkoxy moieties have shown high affinity for E. coli dihydrofolate reductase (DHFR). nih.gov These compounds achieve ionic interactions with positively charged active-site residues. nih.gov

AKR1C3: N-phenylsulfonyl-piperidine derivatives, which are structurally related to pyrrolidine compounds, have been developed as potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.gov One such inhibitor, SN33638, had an IC50 of 13 nM. nih.gov

COX: A review of the available literature did not yield specific studies on the inhibition of cyclooxygenase (COX) enzymes by analogs of this compound.

The table below summarizes the inhibitory activities against these other enzyme targets.

Enzyme TargetInhibitor Class/CompoundKey Findings
IDO13-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dioneSelective inhibitor, reduces kynurenine levels. google.com
DHFRTrimethoprim analogs with carboxyalkoxy moietiesHigh affinity for E. coli DHFR through ionic interactions. nih.gov
AKR1C3N-phenylsulfonyl-piperidine derivative (SN33638)Potent and selective inhibitor with an IC50 of 13 nM. nih.gov
COXNot AvailableNo specific data found for this compound analogs.

Receptor Binding and Modulation

The ability of this compound analogs to bind to and modulate the function of various receptors is another key aspect of their pharmacological profile.

Analogs of this compound have been extensively studied for their interactions with nAChRs. nih.govnih.gov The development of subtype-selective ligands is a major goal in this area, as different nAChR subtypes are associated with distinct physiological functions. nih.govnih.gov

Studies on analogs of A-84543, which contain the nicotinic pharmacophore, have demonstrated that small structural modifications can lead to significant changes in subtype selectivity. nih.gov For example, all synthesized compounds in one study competitively displaced [3H]-epibatidine from the nAChR binding site. nih.govnih.gov The lead compound, A-84543, was found to be approximately 1,350 times more selective for α4β2 nAChRs than for the α3β4 subtype. nih.gov In contrast, a related analog showed a 530-fold selectivity for α4β2 over α3β4 nAChRs. nih.gov Both compounds exhibited the highest affinity for α2β2 and α4β2 nAChRs. nih.gov

The table below presents the binding affinities and selectivity ratios for selected nAChR ligands.

CompoundnAChR SubtypeBinding Affinity (Ki)Selectivity Ratio (α4β2 vs. α3β4)
A-84543α4β2High~1,350
H-11NMHα4β2Higher than A-84543~530
Nicotineα4β2/α3β4-50

Pyrrolidine-3-carboxylic acid derivatives have emerged as a significant class of endothelin receptor antagonists. nih.govgoogle.comnih.gov These compounds have been designed to exhibit either high selectivity for the ETA receptor or a balanced affinity for both ETA and ETB receptors. nih.govgoogle.comnih.gov

For example, the compound ABT-627 is a highly ETA-selective antagonist. nih.gov However, by replacing the N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group, analogs were created that retained ETA affinity while also gaining substantial ETB affinity, resulting in a more "balanced" antagonist profile. nih.govnih.gov Further structure-activity relationship studies showed that modifications to the alkyl groups and substitutions on the anisyl ring were crucial for optimizing this balanced profile, leading to compounds with sub-nanomolar affinities for both receptor subtypes. nih.govnih.gov

The following table summarizes the receptor binding affinities for selected endothelin receptor antagonists.

Compound/Analog TypeReceptorBinding Affinity (Ki)Selectivity (ETA/ETB Ratio)
ABT-627 (A-147627)ETA0.034 nM2000-fold selective for ETA
Sulfonamide-based analogsETA/ETBSub-nanomolarClose to 1 (balanced)
A-216546ETA0.46 nM>130,000-fold selective for ETA

Histamine (B1213489) H3 Receptor (H3R) Antagonism/Inverse Agonism

Analogs of this compound have been investigated as antagonists and inverse agonists of the Histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov Antagonism of H3R can enhance the release of these neurotransmitters, a mechanism of interest for treating various neurological and psychiatric disorders. nih.gov

Research into substituted pyrrolidines has revealed them to be high-affinity H3R antagonists. nih.gov Structure-activity relationship (SAR) studies have been conducted on libraries of pyrrolidine-containing compounds to understand the key molecular features driving this activity. nih.gov These studies have shown that the stereochemistry of the pyrrolidine ring and the nature of its substituents are critical for potent H3R binding. For instance, in one study, compounds with a (2S,4R) stereochemistry on the pyrrolidine ring demonstrated a preference for H3R affinity. lookchem.com

The affinity of these compounds for the H3R is typically quantified by their Ki values, which represent the inhibition constant in radioligand binding assays. Lower Ki values indicate higher binding affinity. A range of pyrrolidine-based analogs have been synthesized and tested, yielding compounds with Ki values in the low nanomolar range, indicating potent receptor binding. lookchem.comnih.gov

Table 1: Histamine H3 Receptor (hH3R) Binding Affinities of Representative Pyrrolidine Analogs

Compound ID R Group hH3R Ki (nM)
11a H 1.1 ± 0.2
11b 4-F 2.8 ± 0.1
11c 3-F 5.2 ± 1.2
12a H 9.13
12f 4-F 1.2 ± 0.2
13a 4-CN 184 ± 65
14a 3-F 37 ± 4

This table presents a selection of data from a study on substituted pyrrolidines, illustrating the impact of different substituents on histamine H3 receptor binding affinity. The data is adapted from a 2010 study by Letavic et al. lookchem.com

Other Receptor Interactions (e.g., CXCR4, Androgen Receptor, TRPC6)

The versatility of the pyrrolidine scaffold extends beyond H3R, with analogs showing activity at other important receptors.

CXCR4 Receptor: The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in cell trafficking, and its dysregulation is implicated in cancer metastasis and HIV entry. nih.govnih.gov Pyrrolidine-based compounds have been designed and synthesized as CXCR4 antagonists. nih.gov One study identified a potent CXCR4 antagonist with a pyrrolidine scaffold that exhibited a strong binding affinity to the receptor, with an IC50 value of 79 nM in a competitive binding assay. nih.govebi.ac.uk This compound also effectively inhibited CXCL12-induced cytosolic calcium flux with an IC50 of 0.25 nM, demonstrating functional antagonism. nih.govebi.ac.uk

Table 2: In Vitro Activity of a Pyrrolidine-Based CXCR4 Antagonist

Assay IC50 (nM)
CXCR4 Binding (12G5 Antibody Displacement) 79
CXCL12-Induced Calcium Flux Inhibition 0.25

This table summarizes the in vitro potency of a representative pyrrolidine-based CXCR4 antagonist. The data is from a 2020 study by Li et al. nih.govebi.ac.uk

Androgen Receptor: The androgen receptor (AR) is a nuclear receptor that is a key driver of prostate cancer. nih.gov While direct binding data for this compound analogs to the AR is not extensively published, the pyrrolidine scaffold is present in known AR inhibitors. nih.gov Some small molecule inhibitors have been designed to target the AR's N-terminal domain or its dimerization interface, representing alternative strategies to the classical ligand-binding domain antagonists. nih.govacs.orgjohnshopkins.edu For example, small molecules targeting the dimer interface pocket of the AR have been shown to disrupt AR self-association and suppress its signaling. nih.gov

TRPC6: The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel involved in various physiological processes, and its dysregulation is linked to certain kidney diseases and cardiac hypertrophy. nih.govnih.gov While specific inhibitors based on the this compound scaffold are not prominently featured in the literature, the development of TRPC6 inhibitors is an active area of research. nih.govresearchgate.net For instance, the compound BI 749327 has been identified as a potent and selective TRPC6 antagonist with an IC50 of 13 nM against the mouse channel. nih.gov

Biophysical Characterization of Ligand-Protein Complexes

Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. Biophysical techniques provide invaluable insights into these interactions.

For the TRPC6 channel, cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of its modulation. nih.govelifesciences.orgnih.govresearchgate.net Cryo-EM structures of TRPC6 in complex with both agonist and antagonist molecules have revealed novel binding sites and the conformational changes that occur upon ligand binding. elifesciences.orgnih.govelifesciences.org For example, one study showed that an antagonist binds to a cytoplasm-facing pocket formed by the S1-S4 helices and the TRP helix, while an agonist binds at the interface between the S6 helix and the pore helix of adjacent subunits. elifesciences.orgnih.gov These structural insights provide a roadmap for the design of more specific and potent TRPC6 modulators.

In the context of CXCR4, nuclear magnetic resonance (NMR) spectroscopy has been employed to study antagonist binding. nih.gov Techniques like saturation transfer double-difference (STDD) NMR can be used to identify the binding epitope of a small molecule antagonist on the receptor, even when the receptor is embedded in a membrane environment. nih.gov Such studies, combined with molecular modeling, help to build a detailed picture of the ligand-receptor interaction at the atomic level. nih.govresearchgate.net

For the androgen receptor, NMR has also been used to investigate the binding of inhibitors to its DNA-binding domain, providing a method to study ligand interactions outside of the traditional ligand-binding pocket. nih.gov

Computational Chemistry and Structural Modeling of 3 Pyrrolidine 3 Carbonyl Pyridine

Conformational Analysis and Exploration of Three-Dimensional Chemical Space

The biological activity of a molecule is intrinsically linked to its three-dimensional (3D) shape and the accessible conformations it can adopt. For 3-(Pyrrolidine-3-carbonyl)pyridine, which contains a flexible pyrrolidine (B122466) ring and a rotatable bond connecting it to the pyridine (B92270) moiety, conformational analysis is crucial for understanding its interaction with protein binding sites. The pyrrolidine ring, being a saturated heterocycle, contributes significantly to the molecule's 3D character, allowing it to explore a wider range of chemical space compared to planar aromatic systems. nih.govnih.gov This non-planarity is a key feature that medicinal chemists leverage to achieve better target engagement and improved physicochemical properties like solubility. nih.gov

Computational methods are employed to generate and evaluate the energy of different possible conformations. A thorough conformational search helps identify low-energy, stable structures that are most likely to exist under physiological conditions. The resulting conformational ensemble provides a picture of the molecule's flexibility and the spatial arrangement of its key pharmacophoric features—the pyridine ring (hydrogen bond acceptor), the pyrrolidine nitrogen (hydrogen bond donor/acceptor), and the carbonyl group (hydrogen bond acceptor).

Principal Moments of Inertia (PMI) analysis is a computational method used to quantify the three-dimensional shape of a molecule. By calculating the moments of inertia along three principal axes (I1, I2, and I3), a molecule's shape can be plotted in a triangular "PMI plot," where the corners represent perfect rod, sphere, and disk shapes. This analysis is particularly useful in fragment-based drug discovery for designing libraries that effectively sample 3D chemical space. nih.gov

For this compound, the presence of the sp3-hybridized pyrrolidine ring imparts a significant degree of three-dimensionality. nih.gov PMI analysis would likely place this compound away from the flat, rod-like region occupied by purely aromatic systems and closer to the spherical region of the plot. This "shape diversity" is a desirable attribute for fragments, as it increases the likelihood of finding complementary interactions within the often complex and cavernous binding sites of biological targets. nih.gov The analysis helps in designing libraries of pyrrolidine-based compounds that explore diverse 3D shapes, enhancing the potential for identifying novel hits in screening campaigns. nih.gov

An illustrative PMI plot can be used to compare the shape of this compound with other common scaffolds.

Compound TypeNormalized PMI Ratio 1 (I1/I3)Normalized PMI Ratio 2 (I2/I3)Predominant Shape
Benzene~0.0~0.5Disk-like
Biphenyl~0.2~0.9Rod-like
Adamantane~1.0~1.0Sphere-like
This compound Value between rod and sphereValue between rod and sphere3D/globular
ProlineValue between rod and sphereValue between rod and sphere3D/globular
Note: This table presents conceptual data to illustrate the utility of PMI analysis. Actual values would require specific calculations.

The five-membered pyrrolidine ring is not planar and undergoes a low-energy conformational change known as pseudorotation. nih.govrsc.org This phenomenon describes the continuous puckering of the ring, where the out-of-plane atom appears to rotate around the ring. The specific conformation of the ring can be described by a phase angle of pseudorotation (P) and a maximum puckering amplitude (Φmax). beilstein-journals.org The puckering can be controlled by the nature and stereochemistry of substituents on the ring. nih.gov

The two most common conformations are the "envelope" (E), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T), where no four atoms are coplanar. For the pyrrolidine ring in this compound, the carbonyl substituent at the C3 position will influence the preferred pucker. Computational studies, often combining quantum chemical calculations with experimental data from NMR, can map the energy profile of the pseudorotational pathway. rsc.orgbeilstein-journals.org This analysis reveals the energy minima corresponding to the most stable conformers and the energy barriers between them. rsc.org Understanding the conformational preferences of the pyrrolidine ring is vital, as it dictates the spatial orientation of the substituents and, consequently, the molecule's binding mode to a target protein. nih.gov

Pseudorotational ParameterDescriptionSignificance for this compound
Phase Angle (P)Describes the specific puckered conformation along the pseudorotational circuit (0° to 360°).Determines which atoms are "up" or "down" relative to the average plane of the ring, affecting substituent orientation.
Puckering Amplitude (Φmax)Indicates the degree of non-planarity of the ring.A larger amplitude signifies a more puckered, 3D structure.
Energy BarrierThe energy required to transition between stable conformations.A low barrier indicates high flexibility, while a high barrier suggests a more rigid, "locked" conformation.
Note: This table describes the parameters of pseudorotational analysis.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.orgarxiv.org This method is instrumental in predicting the binding mode and affinity of this compound to a potential biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. arxiv.orgnih.gov

For this compound, docking studies can reveal key potential interactions:

Hydrogen Bonds: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group of the pyrrolidine ring can act as a hydrogen bond donor. These interactions are critical for affinity and specificity. nih.gov

Hydrophobic Interactions: The aliphatic carbons of the pyrrolidine ring and the aromatic pyridine ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Docking simulations can be used to screen large virtual libraries of compounds against a protein target to identify potential hits. For a known target, docking this compound can generate hypotheses about its binding pose, which can then guide the design of analogs with improved affinity or selectivity. nih.gov

Potential Interaction TypeMolecular Feature of this compoundPotential Interacting Protein Residue
Hydrogen Bond AcceptorPyridine NitrogenSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine
Hydrogen Bond AcceptorCarbonyl OxygenSerine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine
Hydrogen Bond DonorPyrrolidine N-HAspartate, Glutamate, Asparagine, Glutamine, Main-chain Carbonyl
Hydrophobic InteractionPyrrolidine Ring (CH2 groups)Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan
π-π StackingPyridine RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular Dynamics Simulations for Binding Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. mdpi.comjchemlett.com

Starting from a docked pose of this compound, an MD simulation can be run for nanoseconds to microseconds to:

Assess Binding Stability: MD can determine if the initial docked pose is stable or if the ligand rearranges or even dissociates from the binding site. researchgate.net

Characterize Key Interactions: The simulation can reveal which interactions (e.g., hydrogen bonds) are persistent and which are transient, providing a more accurate picture of the binding determinants. jchemlett.com

Incorporate Protein Flexibility: Unlike rigid-receptor docking, MD simulations account for the flexibility of the protein, which can be crucial for accurate binding prediction. mdpi.com

Calculate Binding Free Energy: Advanced techniques like MM-PBSA or MM-GBSA can be applied to MD trajectories to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. researchgate.net

MD simulations are computationally intensive but provide invaluable information for validating docking results and understanding the nuanced dynamics that govern molecular recognition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structure of compounds with their biological activity. chemrevlett.commdpi.com By developing a QSAR model for a series of analogs based on the this compound scaffold, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

The process involves several steps:

Data Collection: A dataset of compounds with the same core scaffold and measured biological activities (e.g., IC50 values) is required. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic fields from CoMFA/CoMSIA). nih.govnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. nih.gov

A successful QSAR model can be used to prioritize the synthesis of new analogs, focusing on those predicted to have the highest activity. The model also provides insights into which molecular properties are most important for activity, guiding future design efforts. chemrevlett.com

Virtual Screening and Library Design for Novel Ligands

The this compound scaffold can serve as an excellent starting point for virtual screening and library design to discover novel ligands. arxiv.org

Virtual Screening: This involves using computational methods to screen large compound databases to identify molecules that are likely to bind to a specific target. If this compound is a known active compound, similarity-based virtual screening can be used to find structurally similar molecules from commercial or internal databases. nih.gov Alternatively, if a target structure is known, docking-based virtual screening can be used to evaluate millions of compounds for their potential to bind to the target's active site. researchgate.net

Library Design: Target-focused libraries can be designed around the this compound core. nih.gov This involves creating a virtual library by decorating the scaffold with a variety of substituents at different positions. Computational tools can then be used to filter this virtual library based on desired properties like drug-likeness (e.g., Lipinski's Rule of Five), predicted activity from QSAR models, or predicted binding affinity from docking scores. nih.govdrugdesign.org This process, known as scaffold hopping, can also be used to identify new core structures that maintain the key pharmacophoric features of the original scaffold but possess different chemical properties or intellectual property space. nih.govnih.gov The goal is to create a smaller, more focused set of compounds for synthesis and biological testing, thereby increasing the efficiency of the drug discovery process. nih.gov

Mechanistic Studies and Reaction Pathway Prediction

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions and predicting plausible reaction pathways for the synthesis of complex molecules like this compound. While specific mechanistic studies for this exact compound are not extensively detailed in the public domain, the principles and methodologies can be inferred from computational studies on related pyridine and pyrrolidine derivatives. These studies provide a framework for understanding the formation of the C-C bond between the pyridine and pyrrolidine rings and the construction of the pyrrolidine ring itself.

Theoretical Framework for Mechanistic Investigation

Computational approaches to mechanistic studies typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state (TS) structures that connect reactants to products or intermediates. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest.

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, intermediates, and products, a potential energy surface or reaction profile can be constructed. This profile provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy).

Plausible Reaction Pathways and Computational Insights

Based on established synthetic routes for similar compounds, several reaction pathways for the synthesis of this compound can be computationally investigated. For instance, a plausible retrosynthetic analysis suggests that the key bond formation could occur via a nucleophilic attack of a pyrrolidine-based nucleophile onto an activated pyridine ring or, conversely, a pyridine-based nucleophile attacking a pyrrolidine electrophile.

One potential synthetic strategy that could be modeled is the acylation of a 3-lithiopyridine with a suitable N-protected pyrrolidine-3-carboxylic acid derivative. Computational modeling of this pathway would involve:

Modeling the Lithiation of Pyridine: Calculating the energetics of deprotonation at the 3-position of the pyridine ring.

Characterizing the Nucleophilic Attack: Locating the transition state for the attack of the 3-lithiopyridine on the carbonyl group of the pyrrolidine derivative.

Evaluating Leaving Group Departure: Modeling the subsequent elimination of the leaving group to form the ketone.

Another viable route could involve a coupling reaction, such as a Suzuki or Stille coupling, between a 3-halopyridine and a pyrrolidine-3-boronic acid (or stannane) derivative. DFT calculations can be employed to study the mechanism of these palladium-catalyzed cross-coupling reactions, including the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy barriers for each step would provide insights into the rate-determining step of the catalytic cycle.

Predictive Data from Computational Studies

While experimental data provides the ultimate validation, computational studies can generate predictive data that guides synthetic efforts. The following table illustrates the type of data that could be obtained from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) for a hypothetical key step in the synthesis of this compound, such as the nucleophilic acyl substitution.

Species Relative Energy (kcal/mol) Key Geometric Parameter Number of Imaginary Frequencies
Reactants (3-Lithiopyridine + N-Boc-pyrrolidine-3-carbonyl chloride)0.0C-Li: 2.05 Å0
Transition State (TS1)+12.5C-C forming bond: 2.10 Å; C-Cl breaking bond: 2.25 Å1
Intermediate (Tetrahedral)-5.2C-O⁻: 1.35 Å0
Transition State (TS2)+3.1C-Cl breaking bond: 2.80 Å1
Products (3-(N-Boc-pyrrolidine-3-carbonyl)pyridine + LiCl)-25.8C=O: 1.23 Å0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual computational results would be dependent on the specific reaction, level of theory, and basis set used.

This type of detailed computational analysis allows for a comparison of different potential reaction pathways, helping to identify the most energetically favorable route. It can also predict the stereochemical outcome of a reaction by comparing the activation energies of pathways leading to different stereoisomers. Furthermore, computational modeling can aid in the design of more efficient catalysts or in the optimization of reaction conditions by providing a molecular-level understanding of the reaction mechanism.

Advanced Research Applications and Future Directions for 3 Pyrrolidine 3 Carbonyl Pyridine

Development as Chemical Probes for Biological Pathway Elucidation

The 3-(pyrrolidine-3-carbonyl)pyridine scaffold is a promising starting point for the development of chemical probes, which are essential tools for dissecting complex biological pathways. By modifying this core structure, researchers can create molecules such as radioligands, fluorescent probes, or biotinylated derivatives to identify and characterize the function of specific protein targets.

For instance, derivatives of the structurally related pyrrolidine-containing synthetic cathinones have been studied to understand their interaction with monoamine transporters, providing insight into their neuropharmacological effects. nih.gov Analogously, by introducing reporter groups onto the this compound scaffold, highly specific probes could be designed. These probes would enable researchers to visualize target proteins within cells, quantify binding affinities, and elucidate the roles these targets play in cellular signaling cascades, disease progression, and drug mechanisms.

Role as Key Intermediates in the Synthesis of Architecturally Complex Molecules

The pyrrolidine (B122466) and pyridine (B92270) motifs are ubiquitous in natural products and pharmaceuticals. rsc.orgnih.gov The this compound structure serves as a crucial building block, or key intermediate, in the assembly of more complex molecular architectures. The synthesis of drugs often begins with precursors containing a pyrrolidine ring, such as proline and its derivatives. nih.govnih.gov

The reactivity of the ketone linker and the potential for functionalization on both the pyrrolidine and pyridine rings allow for its incorporation into larger, more intricate molecules. nih.gov For example, the pyrrolidine portion can be derived from proline, a readily available chiral starting material, enabling the stereocontrolled synthesis of complex structures. nih.gov This scaffold can be integrated into polycyclic systems through reactions like intramolecular cyclizations or multicomponent reactions, which efficiently build molecular complexity. nih.govacs.org The ability to use this compound as a reliable synthetic intermediate accelerates the discovery and development of new chemical entities with potential therapeutic value.

Strategies for Enhancing Target Selectivity and Polypharmacology

A central challenge in drug discovery is designing compounds that bind selectively to their intended target to minimize off-target effects. The this compound scaffold offers numerous opportunities for chemical modification to enhance such selectivity. The spatial arrangement of substituents on the pyrrolidine ring can significantly influence biological activity and target engagement. nih.gov

Structure-activity relationship (SAR) studies are critical in this endeavor. By systematically altering the substituents on both the pyridine and pyrrolidine rings, medicinal chemists can fine-tune the compound's interaction with a target protein. For example, adding or changing functional groups can exploit specific pockets or amino acid residues in a protein's binding site, thereby increasing affinity and selectivity.

Conversely, the scaffold can be intentionally designed to interact with multiple targets, a concept known as polypharmacology. This approach is increasingly valuable for treating complex diseases like cancer or central nervous system disorders, where hitting a single target may be insufficient. The versatility of the this compound core allows for the development of compounds with a precisely tailored polypharmacological profile, balancing activity across a desired set of targets.

Exploration of New Therapeutic Areas Based on Scaffold Versatility

The combination of the pyrrolidine and pyridine rings has resulted in compounds with a broad spectrum of biological activities, making the core scaffold a "privileged structure" in medicinal chemistry. rsc.orgenpress-publisher.com Derivatives have been investigated for a wide range of diseases, highlighting the scaffold's versatility.

The inherent properties of the two heterocyclic rings contribute to this breadth of application. The pyridine ring, a common feature in FDA-approved drugs, often improves physicochemical properties like solubility. nih.govrsc.org The sp3-hybridized pyrrolidine ring provides a three-dimensional structure that can lead to more specific and potent interactions with biological targets compared to flat aromatic molecules. nih.gov This structural diversity has enabled the exploration of derivatives in areas including:

Anticancer agents: Pyrrolo[3,2-c]pyridine derivatives have been designed as potent anticancer agents. nih.gov

Anti-infective agents: The scaffold is found in compounds with antibacterial and anti-parasitic properties, including activity against diseases like Leishmaniasis. nih.govnih.gov

Central Nervous System (CNS) disorders: Fused pyrrolidine-pyridine systems are found in molecules targeting CNS disorders. nih.gov

The ability to readily modify the scaffold allows researchers to adapt it for new biological targets and explore its potential in an expanding array of therapeutic fields.

Table 1: Therapeutic Potential of the Pyrrolidine-Pyridine Scaffold

Therapeutic Area Example Application/Target Reference
Oncology Inhibition of Colchicine-Binding Sites nih.gov
Infectious Disease Antileishmanial Agents nih.gov
Infectious Disease Antibacterial Agents nih.gov
CNS Disorders Agents for Central Nervous System Disorders nih.gov
Anti-inflammatory Evaluation as Anti-inflammatory Agents nih.gov

Integration with Emerging Synthetic Methodologies for Sustainable Production

The production of pharmacologically important molecules is increasingly guided by the principles of green chemistry, which prioritizes sustainability, efficiency, and reduced environmental impact. nih.gov Modern synthetic methods are being applied to the synthesis of the this compound scaffold and its derivatives to align with these goals.

Emerging methodologies that promote sustainability include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing waste, saving time, and increasing atom economy. MCRs are a powerful tool for generating libraries of pyrrolidine derivatives. tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often improve product yields compared to conventional heating methods. nih.gov

Catalyst-Based Reactions: The use of efficient catalysts, including organocatalysts or transition metals like rhodium, can enable novel and more direct synthetic routes, such as C-H activation or asymmetric synthesis, to produce specific stereoisomers. acs.orgmdpi.com

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and consistency for producing chemical intermediates and final products.

Solvent-Free or Green Solvent Reactions: Conducting reactions without harmful organic solvents or using environmentally benign alternatives like water reduces the environmental footprint of the synthesis. nih.gov

The integration of these modern techniques is crucial for the sustainable and cost-effective production of these valuable chemical entities.

Unexplored Chemical Space and Design Challenges

Despite the extensive research into pyrrolidine and pyridine derivatives, significant chemical space around the this compound scaffold remains unexplored. Future research will likely focus on novel modifications and more complex architectures that have yet to be synthesized.

Key design and synthesis challenges include:

Stereocontrol: Many biological targets are stereoselective, meaning only one enantiomer of a chiral drug is active. Developing synthetic methods that precisely control the stereochemistry of substituents on the pyrrolidine ring is a significant challenge. nih.gov Asymmetric synthesis, often employing chiral catalysts or starting materials, is essential to address this. mdpi.com

Regioselectivity: When modifying the pyridine ring, controlling the position of new functional groups (regioselectivity) can be difficult but is crucial, as the position dramatically impacts biological activity. nih.gov

Novel Ring Fusions: Creating new polycyclic systems by fusing additional rings onto the pyrrolidine-pyridine core could lead to compounds with entirely new pharmacological profiles. acs.org However, developing the synthetic routes to these complex molecules is a non-trivial task.

Bioisosteric Replacement: Systematically replacing parts of the scaffold (e.g., the ketone linker) with other functional groups (bioisosteres) could modulate properties like metabolic stability, potency, and selectivity in predictable ways.

Addressing these challenges will require innovation in synthetic organic chemistry and will open the door to new families of compounds with enhanced therapeutic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(Pyrrolidine-3-carbonyl)pyridine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives often involve halogenated intermediates (e.g., bromo- or iodo-pyridines) reacting with pyrrolidine-containing nucleophiles. Key reaction parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side reactions .
    • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >90% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm pyrrolidine ring integration (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and pyridine aromaticity (δ 7.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) validates molecular ion peaks (e.g., [M+H]+^+) .
  • IR spectroscopy : Carbonyl stretching (C=O) at ~1650–1700 cm1^{-1} confirms the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodology :

  • Substituent screening : Introduce electron-withdrawing (e.g., -Cl, -F) or donating (-OCH₃) groups at the pyrrolidine 3-position. Compare IC₅₀ values against target enzymes (e.g., kinases) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities. For example, fluorinated derivatives show enhanced hydrophobic interactions in active sites .
  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., Z’-LYTE™) to quantify inhibition kinetics .

Q. What stability challenges arise during storage or under physiological conditions, and how can they be mitigated?

  • Methodology :

  • pH stability studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC. Pyrrolidine-amide bonds are prone to hydrolysis at pH < 4 .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for most derivatives) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology :

  • Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid. Use nephelometry for quantification .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption. LogP values >2 indicate lipophilicity but may reduce aqueous solubility .
  • Formulation strategies : Nanoemulsions or cyclodextrin complexes improve bioavailability in preclinical models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native) and buffer conditions (e.g., ATP concentration in kinase assays) .
  • Positive controls : Include reference inhibitors (e.g., staurosporine) to validate assay reproducibility .
  • Meta-analysis : Pool data from ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics?

  • Methodology :

  • Rodent models : Administer via oral gavage or IV (1–10 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .
  • Tissue distribution : Sacrifice animals at 24 h; quantify compound levels in liver, brain, and kidneys to assess penetration .
  • Metabolite profiling : Use UPLC-QTOF to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.